molecular formula C11H9NO3 B13020964 Methyl 5-hydroxyquinoline-2-carboxylate

Methyl 5-hydroxyquinoline-2-carboxylate

Cat. No.: B13020964
M. Wt: 203.19 g/mol
InChI Key: LVYKAHYPSYVHAC-UHFFFAOYSA-N
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Description

Methyl 5-hydroxyquinoline-2-carboxylate is a high-purity chemical standard designed for research applications. This compound belongs to the class of hydroxyquinoline carboxylates, which are subjects of interest in various biochemical and microbiological studies. Hydroxyquinoline derivatives are extensively investigated for their potential biological activities. Related compounds in this family, such as 5-hydroxyquinoline-2-carboxylic acid, have been identified as metabolites in the bacterial oxidation of certain aromatic amines, highlighting the relevance of this chemical scaffold in microbial metabolism and environmental science . Research Applications & Value: While the specific applications of this compound are an area of active exploration, its structure suggests potential as a key intermediate or building block in medicinal chemistry and chemical biology. Structurally similar quinoline-3-carboxylate derivatives have demonstrated significant biological activity in research, including potent inhibition of Hepatitis B Virus (HBV) replication in experimental models . Other quinoline derivatives are known for their antibacterial properties, with their mechanism of action often associated with the inhibition of bacterial enzymes like DNA gyrase . The 5-hydroxy and 2-carboxylate functional groups on the quinoline ring make this molecule a versatile precursor for the synthesis of more complex compounds for various research programs. Handling and Storage: Researchers should handle this material with appropriate precautions in a laboratory setting. For specific storage conditions, handling instructions, and structural data (NMR, MS), please contact our technical support team. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 5-hydroxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-5-7-8(12-9)3-2-4-10(7)13/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYKAHYPSYVHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxyquinoline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a β-ketoester in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Positional Isomers: 4-Hydroxyquinoline Derivatives

Compounds such as methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (C₁₇H₁₇NO₆) exhibit structural similarities but differ in hydroxyl/ester positions and substituents. Key distinctions include:

  • Biological Activity: 4-Hydroxyquinoline-3-carboxylate derivatives are studied for antimicrobial properties, whereas 5H2QC acts as a metabolic dead-end product, inhibiting NADH regeneration in bacterial systems .
Property Methyl 5-Hydroxyquinoline-2-Carboxylate (Inferred) Methyl 4-Hydroxyquinoline-3-Carboxylate (C₁₇H₁₇NO₆)
Molecular Weight ~217.22 g/mol 331.32 g/mol
Key Functional Groups 5-OH, 2-COOCH₃ 4-OH, 3-COOCH₃, 6,7-OCH₃
Bioactivity Potential metabolic interference Antimicrobial applications

Ester Variants: Ethyl vs. Methyl Esters

Ethyl esters, such as ethyl quinoline-5-carboxylate (C₁₃H₁₃NO₂), differ in alkyl chain length, influencing physicochemical properties:

  • Lipophilicity: Ethyl esters (LogP ~2.5–3.0) are more lipophilic than methyl esters (LogP ~2.3 for methyl 8-methylquinoline-5-carboxylate) .
  • Metabolic Stability : Methyl esters may undergo faster enzymatic hydrolysis than ethyl esters, affecting drug half-life.
Property This compound Ethyl Quinoline-5-Carboxylate (C₁₃H₁₃NO₂)
Molecular Weight ~217.22 g/mol 215.25 g/mol
LogP ~2.3 (estimated) ~2.8 (estimated)
Synthesis Esterification of 5H2QC Condensation with ethyl reagents

Substituent Variations: Methyl and Methoxy Groups

  • Methyl 8-Methylquinoline-5-Carboxylate (C₁₂H₁₁NO₂): The addition of a methyl group at position 8 increases molecular weight (201.22 g/mol) and LogP (2.33) compared to the unsubstituted methyl ester .
  • Hexahydroquinoline Derivatives: Saturated analogs like 5-oxo-hexahydroquinoline-3-carboxylate exhibit reduced aromaticity, enhancing solubility but decreasing planar interaction with biological targets .

Toxicity and Handling

While direct data are unavailable, methyl 2-acetamidoquinoline-6-carboxylate (a structural analog) is classified for acute toxicity (Category 4) via oral, dermal, and inhalation routes . This suggests similar methyl esters may require precautions in handling.

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